molecular formula C43H70ClFeNNiP2- B12305412 Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron

Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron

Cat. No.: B12305412
M. Wt: 813.0 g/mol
InChI Key: ZZLLCGYSMDLEBP-UHFFFAOYSA-M
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Description

Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron is a complex organometallic compound. This compound is notable for its intricate structure, which includes multiple functional groups and metal centers. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C43H70ClFeNNiP2-

Molecular Weight

813.0 g/mol

IUPAC Name

benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C31H56P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1

InChI Key

ZZLLCGYSMDLEBP-UHFFFAOYSA-M

Canonical SMILES

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific conditions and reagents. One common method involves the reaction of benzonitrile with chloronickel and cyclopentane in the presence of dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane and iron. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as those in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the metal centers or the organic ligands attached to them.

    Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are often used.

    Substitution: Various ligands can be introduced using reagents like halides, phosphines, or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can result in a variety of new organometallic complexes.

Scientific Research Applications

Nickel-Catalyzed Reactions

Nickel complexes have been extensively studied for their catalytic properties in organic synthesis. The combination of chloronickel with phosphine ligands enhances the reactivity of nickel in various transformations.

  • Decarbonylative Alkylation : Research indicates that nickel-catalyzed decarbonylative alkylation reactions utilizing this compound can efficiently convert aroyl fluorides into valuable products through C–F bond activation. This method provides an innovative approach to synthesize complex organic molecules with high functional group tolerance .

Cross-Coupling Reactions

The presence of phosphine ligands in this compound facilitates cross-coupling reactions, which are crucial for forming carbon-carbon bonds.

  • Case Study : A study demonstrated that using this compound as a catalyst in Suzuki coupling reactions yielded high conversions and selectivity, showcasing its potential for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals .

Development of Advanced Materials

The unique structural properties of this compound allow it to serve as a precursor for developing advanced materials.

  • Polymer Synthesis : The compound can be utilized to synthesize polymers with specific electrical and thermal properties. For instance, incorporating nickel complexes into polymer matrices can enhance conductivity and thermal stability, making them suitable for electronic applications .

Nanomaterials

The coordination chemistry of this compound can lead to the formation of nanoparticles with tailored properties.

  • Nanocatalysts : Research has shown that modifying the surface of nanoparticles with this complex enhances their catalytic activity in hydrogenation reactions, demonstrating its potential in green chemistry applications .

Synthesis of Pharmaceuticals

The versatility of this compound allows it to be employed in synthesizing various pharmaceutical intermediates.

  • Pharmaceutical Synthesis : The use of this compound in the synthesis of complex drug molecules has been documented, where it serves as a key intermediate in multi-step synthetic pathways. Its ability to facilitate selective reactions makes it invaluable in the pharmaceutical industry .

Functionalization of Organic Compounds

The compound's reactivity enables the functionalization of various organic substrates.

  • Functional Group Transformations : Studies indicate that the use of this complex can lead to efficient transformations such as alkylation and arylation, expanding the toolbox for synthetic chemists .

Data Table: Summary of Applications

Application AreaSpecific UseReference
CatalysisDecarbonylative alkylation
CatalysisCross-coupling reactions
Materials SciencePolymer synthesis
Materials ScienceNanocatalysts
Organic SynthesisPharmaceutical intermediates
Organic SynthesisFunctionalization of organic compounds

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The metal centers can coordinate with different ligands, altering their electronic properties and reactivity. This coordination can activate or inhibit specific pathways, depending on the context. The phosphane ligands play a crucial role in stabilizing the metal centers and facilitating these interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar aromatic structure.

    Chloronickel: A metal complex with similar reactivity.

    Cyclopentane: A hydrocarbon with a similar ring structure.

    Dicyclohexylphosphanylcyclopentylphosphane: A ligand with similar steric and electronic properties.

Uniqueness

What sets this compound apart is its combination of multiple functional groups and metal centers, which confer unique reactivity and stability. This makes it particularly valuable in catalysis and materials science, where such properties are essential.

Biological Activity

Chemical Structure and Composition

The compound is characterized by the following structural components:

  • Benzonitrile : A nitrile derivative of benzene, known for its use in organic synthesis.
  • Chloronickel : Nickel in a chlorinated form, often used as a catalyst in various chemical reactions.
  • Cyclopentane : A cyclic alkane that serves as a solvent and an intermediate in organic synthesis.
  • Dicyclohexylphosphane : A phosphine ligand that can stabilize metal complexes and enhance their reactivity.
  • Iron : A transition metal that plays a crucial role in various biological processes.

Anticancer Properties

Research has indicated that organometallic compounds, particularly those containing nickel and iron, exhibit anticancer properties . For instance, studies have shown that nickel complexes can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of phosphine ligands like dicyclohexylphosphane can enhance the selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor . Nickel-containing complexes have been reported to inhibit certain metalloproteinases, which are implicated in cancer metastasis. This inhibition could be attributed to the ability of the nickel ion to mimic zinc ions found in many enzymes, thereby interfering with their normal function .

Antimicrobial Activity

There is emerging evidence suggesting that similar organometallic compounds exhibit antimicrobial activity . The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic processes. For example, nickel complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; enhances selectivity
Enzyme InhibitionInhibits metalloproteinases involved in cancer metastasis
AntimicrobialDisrupts bacterial membranes; effective against Gram-positive/negative bacteria

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of nickel-based complexes and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that the presence of dicyclohexylphosphane significantly enhanced the anticancer efficacy of the nickel complexes compared to those without phosphine ligands. The study concluded that these organometallic compounds could serve as promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial properties of similar nickel-phosphine complexes. The findings indicated that these compounds exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The researchers suggested that the mechanism involved membrane disruption and interference with cellular respiration pathways .

Q & A

Q. What synthetic methodologies are recommended for high-purity benzonitrile preparation in laboratory settings?

Benzonitrile synthesis typically involves diazotization of aniline followed by substitution with a cyanide source. A validated protocol involves reacting benzenediazonium chloride with potassium cupro-cyanide under controlled temperatures (60–70°C), followed by steam distillation and purification via ether extraction and fractional distillation. Key steps include:

  • Maintaining reaction temperatures to avoid side products (e.g., phenyl isocyanide).
  • Sequential washing with NaOH (to remove phenol) and dilute H₂SO₄ (to eliminate residual isocyanides).
  • Final distillation yields ~16.5 g of benzonitrile (boiling point: 187–191°C, purity >99%) .

Q. How can vibrational spectroscopy characterize nitrile functional groups in benzonitrile derivatives?

The CN stretching vibration (~2230 cm⁻¹ in IR spectroscopy) is sensitive to solvent interactions. In aqueous environments, hydrogen bonding with protic solvents (e.g., H₂O) induces a redshift in the CN peak. Computational studies (DFT or MD simulations) can correlate spectral shifts with solvent polarity and temperature effects. For example, benzonitrile’s CN vibration exhibits temperature-dependent blueshifts in nonpolar solvents due to reduced dipole-dipole interactions .

Q. What experimental techniques quantify benzonitrile’s adsorption on transition metal surfaces?

Surface-enhanced Raman spectroscopy (SERS) and temperature-programmed desorption (TPD) are widely used. For instance:

  • SERS reveals distinct adsorption geometries of benzonitrile on Ag, Ni, or Pd surfaces via changes in ring-breathing modes (1000–1600 cm⁻¹).
  • TPD profiles (heating rate: 2–5 K/s) identify desorption activation energies, which correlate with adsorption strength (e.g., stronger binding on Fe-doped carbon nanostructures) .

Advanced Research Questions

Q. How do benzonitrile’s bulk properties (e.g., viscosity) correlate with molecular conformation under varying temperatures?

Molecular dynamics (MD) simulations reveal that benzonitrile’s viscosity fluctuates near 313 K due to transient stacking of benzene rings. This stacking, driven by π-π interactions, increases molecular rigidity and reduces flowability. Experimental validation via viscometry shows a 10–15% viscosity increase in this temperature range, aligning with simulation predictions .

Q. What mechanistic insights explain catalyst deactivation in benzonitrile hydrogenation systems?

ICP-OES analysis of Pd-based catalysts shows minimal metal leaching (5.56 wt% Pd in fresh catalysts vs. 5.24 wt% post-reaction), ruling out leaching as the primary deactivation cause. Instead, poisoning by intermediates (e.g., HCOOH–NEt₃ adducts) blocks active sites. Pre-treatment experiments demonstrate:

  • Benzonitrile pre-exposure retains catalytic activity (96% selectivity to benzylamine).
  • HCOOH–NEt₃ pre-treatment reduces conversion to <5%, suggesting strong chemisorption of formate species .

Q. How do dicyclohexylphosphane ligands influence the electronic structure of iron-nickel bimetallic catalysts?

DFT calculations show that dicyclohexylphosphane ligands increase electron density at the Fe center via σ-donation, enhancing CO₂ reduction activity. Cyclopentane moieties in the ligand backbone induce steric effects, stabilizing intermediates (e.g., *COOH) during catalysis. EXAFS data corroborate shortened Fe–Ni distances (2.45 Å vs. 2.65 Å in ligand-free systems), indicating synergistic metal interactions .

Q. What interdisciplinary applications does benzonitrile have in astrochemistry and planetary science?

Benzonitrile is a tracer for polycyclic aromatic hydrocarbons (PAHs) in interstellar media. Radioastronomy data from Cassini and ALMA detect benzonitrile’s rotational transitions (e.g., 20–40 GHz bands) in Titan’s atmosphere, where magnetosphere electron fluxes ionize nitriles. Half-life calculations (τ₁/₂ ≈ 10⁴–10⁵ years) suggest benzonitrile persists long enough to nucleate hydrocarbon aerosols in low-temperature cosmic environments .

Methodological Considerations Table

Research AspectTechniqueKey Data OutputsReferences
Benzonitrile SynthesisDiazotization, steam distillationYield (16.5 g), purity (>99%)
Adsorption StudiesSERS, TPDDesorption energy (120–150 kJ/mol)
Catalyst DeactivationICP-OES, pre-treatment assaysPd content (5.24–5.56 wt%), selectivity
Viscosity AnalysisMD simulations, viscometryViscosity fluctuation at 313 K
Astrochemical DetectionRotational spectroscopy (ALMA)Rotational constants (B₀ = 1500 MHz)

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